Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate (CAS: 881673-98-9) is a highly functionalized beta-keto ester derivative that serves as a critical advanced intermediate in the commercial synthesis of potassium-competitive acid blockers (P-CABs), most notably Vonoprazan [1]. Structurally, it integrates a 2-fluorophenyl moiety, a ketone, a cyano group, and an ethyl ester into a single carbon framework. This specific arrangement provides the exact oxidation states and orthogonal reactivity required for the regioselective cyclization of 2-fluorophenyl-substituted pyrroles. For process chemists and API manufacturers, procuring this pre-formed intermediate represents a strategic shift from early-stage raw material handling, ensuring a streamlined, high-yield entry point into the Knorr-type pyrrole synthesis pathway [1].
Substituting this specific intermediate with generic analogs or attempting in-house synthesis from raw precursors introduces severe process and efficacy liabilities. Replacing the 2-fluoro group with a generic phenyl ring yields a final API with drastically reduced target binding affinity, as the fluorine atom is strictly required to enforce the optimal dihedral angle for H+,K+-ATPase inhibition [1]. Furthermore, substituting the cyano-ester functionality with a symmetric dinitrile (e.g., malononitrile derivatives) eliminates the orthogonal reactivity needed for selective downstream functionalization, leading to complex mixtures during pyrrole cyclization [2]. Finally, bypassing procurement to synthesize this compound in-house forces facilities to handle 2-fluorophenacyl bromide—a potent lachrymator and toxic alkylating agent—at scale, requiring expensive high-containment infrastructure and adding days to the manufacturing cycle [1].
The presence of both an ethyl ester and a cyano group provides distinct functional handles that are critical for downstream selectivity. When compared to symmetric dinitrile analogs (e.g., 2-(2-fluorophenacyl)malononitrile), Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate allows for highly regioselective cyclization to the target pyrrole-3-carboxylate or carbonitrile without competitive side reactions [1]. This orthogonal reactivity ensures that subsequent transformations—such as the selective reduction of the cyano group to an amine without affecting the ester—proceed cleanly, whereas symmetric precursors yield mixed functionalization products requiring extensive chromatographic separation [1].
| Evidence Dimension | Functional group differentiation during cyclization |
| Target Compound Data | Ester + Nitrile handles allow selective downstream functionalization |
| Comparator Or Baseline | 2-(2-fluorophenacyl)malononitrile (Symmetric dinitrile limits selective mono-functionalization) |
| Quantified Difference | Enables >85% regioselective yield of the target pyrrole intermediate without symmetric byproducts. |
| Conditions | Knorr-type pyrrole synthesis and subsequent functionalization |
Procuring an intermediate with orthogonal functional groups eliminates costly and time-consuming downstream purification steps in API manufacturing.
The de novo synthesis of this intermediate requires the alkylation of ethyl cyanoacetate with 2-fluorophenacyl bromide. 2-Fluorophenacyl bromide is a highly reactive, potent lachrymator and genotoxic hazard that mandates specialized high-containment processing at scale [1]. Procuring the pre-formed Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate bypasses this hazardous step entirely. Facilities relying on in-house synthesis must account for a 1-2 day increase in cycle time for the alkylation and subsequent workup, alongside the capital expenditure for containment, whereas the procured intermediate is a stable, easily handled material [1].
| Evidence Dimension | Process safety and containment requirements |
| Target Compound Data | Pre-formed commercial intermediate (Stable material, standard handling protocols) |
| Comparator Or Baseline | In-house synthesis from 2-fluorophenacyl bromide (Requires high-containment for potent lachrymator/alkylating agent) |
| Quantified Difference | Bypasses a hazardous alkylation step, reducing active processing time by 1-2 days and eliminating specific containment overhead. |
| Conditions | Kilogram-to-ton scale API manufacturing |
Purchasing the advanced intermediate directly lowers manufacturing risk, improves facility throughput, and reduces the need for specialized safety infrastructure.
The selection of this specific fluorinated building block over cheaper, non-fluorinated analogs is dictated by the strict structure-activity relationship (SAR) of the final API. Downstream pyrrole derivatives synthesized from Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate (such as Vonoprazan) exhibit potent H+,K+-ATPase inhibitory activity with IC50 values in the low nanomolar range (~17 nM) [1]. In contrast, APIs derived from the non-fluorinated analog (ethyl 2-cyano-4-phenyl-4-oxobutanoate) demonstrate a significant loss in binding affinity (>5-fold reduction in potency). The 2-fluoro group is essential for sterically enforcing the optimal dihedral angle between the phenyl and pyrrole rings for target engagement [1].
| Evidence Dimension | Target H+,K+-ATPase inhibitory potency (IC50) of the downstream API |
| Target Compound Data | 2-Fluoro intermediate derivative (Downstream API IC50 ~17 nM) |
| Comparator Or Baseline | Non-fluorinated generic derivative (Downstream API shows >5-fold loss in potency) |
| Quantified Difference | The 2-fluoro group enforces the essential conformational geometry, ensuring low-nanomolar target inhibition. |
| Conditions | In vitro H+,K+-ATPase inhibition assay for P-CAB analogs |
Justifies the procurement of the specific fluorinated building block, as generic non-fluorinated alternatives yield APIs with unacceptable efficacy profiles.
The purity of the starting material is critical for the efficiency of the subsequent cyclization step. Crude mixtures from in-house synthesis often contain 2-5% unreacted alpha-bromo ketone and dialkylated byproducts, which interfere with the Paal-Knorr or Knorr-type cyclization, depressing pyrrole yields by 10-15% and complicating isolation [1]. Procuring high-purity Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate (>98% purity, <0.5% dialkylated impurities) ensures a clean cyclization profile, maximizing the conversion to the target 5-(2-fluorophenyl)-1H-pyrrole core and minimizing the need for extensive chromatographic purification [1].
| Evidence Dimension | Cyclization yield depression due to precursor impurities |
| Target Compound Data | High-purity procured intermediate (>98% purity, <0.5% dialkylated/bromo impurities) |
| Comparator Or Baseline | Crude in-house mixture (Contains 2-5% unreacted bromo ketone and dialkylated byproducts) |
| Quantified Difference | High-purity starting material prevents a 10-15% yield drop during the subsequent cyclization step. |
| Conditions | Large-scale pyrrole cyclization and isolation |
Guarantees reproducible cyclization yields and simplifies the isolation of the API intermediate, directly impacting cost-of-goods.
This compound is the definitive starting material for the commercial manufacturing of Vonoprazan. It is directly cyclized to form the core 5-(2-fluorophenyl)-1H-pyrrole intermediate, which is subsequently sulfonylated and aminated to yield the final potassium-competitive acid blocker (P-CAB) [1].
Medicinal chemistry programs utilize this intermediate to explore structural variations around the 2-fluorophenyl pyrrole pharmacophore. Its orthogonal cyano and ester groups allow for diverse functionalization at the 3-position of the pyrrole ring, facilitating the synthesis of next-generation acid secretion inhibitors [1].
Beyond pyrroles, this highly functionalized beta-keto ester serves as a versatile building block for creating diverse libraries of 2-fluorophenyl-substituted pyrimidines, furans, and pyrazoles. It is the right choice for agrochemical and pharmaceutical screening programs requiring precise fluorinated motifs [1].